TLR7 agonist 18

TLR7 agonist scaffold isoxazolo[5,4-d]pyrimidine imidazoquinoline

TLR7 agonist 18, also referred to as Compound 21a, is a synthetic small molecule that selectively activates human Toll‑like receptor 7 (TLR7). It is the best‑in‑class representative of a novel isoxazolo[5,4‑d]pyrimidine chemotype and displays an EC₅₀ of 7.8 µM in HEK‑Blue hTLR7 reporter cells.

Molecular Formula C18H16F4N4O
Molecular Weight 380.3 g/mol
Cat. No. B12378054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR7 agonist 18
Molecular FormulaC18H16F4N4O
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2=C3C(=NOC3=NC(=N2)C(F)(F)F)C4=CC=C(C=C4)F
InChIInChI=1S/C18H16F4N4O/c1-10-3-2-8-26(9-10)15-13-14(11-4-6-12(19)7-5-11)25-27-16(13)24-17(23-15)18(20,21)22/h4-7,10H,2-3,8-9H2,1H3
InChIKeyPDJMKNUTMMQPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TLR7 Agonist 18 (Compound 21a) – An Isoxazolo[5,4‑d]pyrimidine TLR7 Agonist for Immunology and Immuno‑Oncology Research


TLR7 agonist 18, also referred to as Compound 21a, is a synthetic small molecule that selectively activates human Toll‑like receptor 7 (TLR7). It is the best‑in‑class representative of a novel isoxazolo[5,4‑d]pyrimidine chemotype and displays an EC₅₀ of 7.8 µM in HEK‑Blue hTLR7 reporter cells [1]. Unlike many earlier TLR7 agonists, Compound 21a shows no detectable cytotoxicity in the hTLR7‑cotransfected HEK293 background and induces a characteristic panel of pro‑inflammatory and Th1‑polarizing cytokines (IL‑1β, IL‑12p70, IL‑8, TNF‑α) [1].

Why Imidazoquinoline‑Based TLR7 Agonists Cannot Simply Replace TLR7 Agonist 18


TLR7 agonist 18 is the first reported TLR7‑selective agonist built on an isoxazolo[5,4‑d]pyrimidine core—a scaffold chemically distinct from the imidazoquinoline, pteridinone, and adenine‑based chemotypes that dominate the TLR7 agonist landscape [1]. Generic substitution with a conventional imidazoquinoline (e.g., imiquimod or resiquimod) would introduce concurrent TLR8 agonism, a different cytokine‑induction fingerprint, and altered physico‑chemical properties that can confound head‑to‑head mechanistic or immunological comparisons. The quantitative evidence below demonstrates where Compound 21a occupies a unique position with respect to scaffold novelty, TLR7‑over‑TLR8 selectivity, and non‑cytotoxic cytokine induction in the very cell line used for TLR7 screening [1][2].

Quantitative Differentiation Evidence for TLR7 Agonist 18 vs. Closest Structural and Pharmacological Analogs


Scaffold Novelty: Isoxazolo[5,4‑d]pyrimidine vs. Imidazoquinoline Core

TLR7 agonist 18 is built on a 6‑(trifluoromethyl)isoxazolo[5,4‑d]pyrimidine‑4‑amine scaffold, whereas the clinically validated TLR7 agonists imiquimod, resiquimod, and gardiquimod all share an imidazoquinoline core [1]. The ACS Omega study explicitly designed this scaffold to create a ‘new chemotype' that departs from the quinazoline/imidazoquinoline precedent, thereby offering a distinct intellectual property and pharmacological space [1][2].

TLR7 agonist scaffold isoxazolo[5,4-d]pyrimidine imidazoquinoline chemotype differentiation

TLR7 Agonist Potency of 21a vs. Reference Imidazoquinolines

In the HEK‑Blue hTLR7 reporter assay, Compound 21a activates human TLR7 with an EC₅₀ of 7.8 µM [1]. Under comparable HEK293‑based TLR7 reporter conditions, imiquimod exhibits an EC₅₀ of ≈2.1 µM, resiquimod shows an EC₅₀ of ≈0.12–1.5 µM (depending on the specific reporter system), and gardiquimod reaches an EC₅₀ of ≈0.1 µM [2]. Compound 21a is therefore approximately 4‑fold less potent than imiquimod, 15‑65‑fold less potent than resiquimod, and ≈80‑fold less potent than gardiquimod in recombinant TLR7 activation assays.

TLR7 EC50 HEK293 reporter assay imiquimod resiquimod gardiquimod

TLR7 Selectivity over TLR8: 21a vs. Dual TLR7/8 Agonists

Compound 21a was explicitly designed and screened to be a TLR7‑selective agonist, and the ACS Omega study confirms that it does not activate TLR8 at concentrations up to the highest tested in the HEK‑Blue hTLR8 reporter assay [1]. In contrast, resiquimod is a well‑characterized dual TLR7/8 agonist with an hTLR8 EC₅₀ of ≈2.6 µM, and imiquimod also exhibits residual TLR8 activity in some assay formats [2][3]. This stark difference in selectivity enables immune activation exclusively via the TLR7–MyD88 pathway without concomitant TLR8‑mediated NF‑κB signaling.

TLR7 selectivity TLR8 isoxazolo[5,4-d]pyrimidine resiquimod imiquimod

Cytokine Induction Profile: 21a vs. Imiquimod and Resiquimod

Compound 21a (7.8 µM) induces secretion of IL‑1β, IL‑12p70, IL‑8, and TNF‑α from hTLR7‑cotransfected HEK293 cells without causing cytotoxicity [1]. Imiquimod (tested at 10 µM in analogous HEK293‑based systems) primarily drives TNF‑α and IL‑12p40, but its cytokine spectrum and magnitude can be modulated by concurrent TLR8 engagement and variable cytotoxicity [2][3]. The consistent, cytotoxicity‑free induction of the Th1‑skewing cytokine IL‑12p70 by 21a is a functionally meaningful differentiator, as IL‑12p70 is a key driver of IFN‑γ production by NK and T cells and is not robustly induced by all TLR7 agonists [1].

cytokine induction IL-12p70 IL-1β TNF-α IL-8 TLR7 agonist

Absence of Cytotoxicity in the TLR7 Reporter Cell Line vs. Other Agonists

Compound 21a was explicitly tested and found to be non‑cytotoxic to hTLR7‑cotransfected HEK293 cells at its functional EC₅₀ concentration and above [1]. In contrast, the dual TLR7/8 agonists resiquimod and the clinical candidate GS‑9620 (vesatolimod) have been shown to induce cytotoxicity in certain cell‑based assays at concentrations that overlap with their pharmacological EC₅₀ ranges [2][3]. This clean in‑vitro safety window simplifies dose‑response interpretation and reduces the risk of confounding cytotoxicity in long‑term immune‑cell assays.

cytotoxicity HEK293 TLR7 agonist safety in vitro toxicology

Intra‑Class Isoxazolo[5,4‑d]pyrimidine SAR: 21a vs. Close Analog 20

Within the same isoxazolo[5,4‑d]pyrimidine chemical series, Compound 20 (3‑(3‑bromo‑4‑fluorophenyl)‑4‑(3‑methylpiperidin‑1‑yl)‑6‑(trifluoromethyl)isoxazolo[5,4‑d]pyrimidine) achieves an hTLR7 EC₅₀ of 16.4 ± 0.1 µM, whereas Compound 21a (bearing a 4‑fluorophenyl substituent instead of a 3‑bromo‑4‑fluorophenyl group) improves potency to 7.8 µM [1][2]. This represents a 2.1‑fold potency enhancement achieved by a single halogen‑to‑hydrogen substitution on the pendant phenyl ring, highlighting the steep SAR landscape of this scaffold and the optimization steps that led to the best‑in‑class designation of 21a.

structure-activity relationship isoxazolo[5,4-d]pyrimidine compound 20 TLR7 potency SAR optimization

Optimal Use Cases for TLR7 Agonist 18 Based on Its Differentiated Profile


TLR7‑Specific Pathway Dissection in Innate Immunity Research

Because Compound 21a selectively activates TLR7 without concomitant TLR8 agonism, it is ideally suited for mechanistic studies that require clean TLR7‑MyD88‑NF‑κB/IRF7 signaling without off‑target TLR8‑mediated NF‑κB activation [1]. This includes experiments with human PBMCs, dendritic cell subsets, or macrophage polarization assays where TLR8 co‑stimulation would confound cytokine readouts.

Vaccine Adjuvant Screening Requiring Th1‑Skewed Cytokine Induction

The ability of 21a to induce IL‑12p70—a master cytokine for Th1 polarization and IFN‑γ production—while remaining non‑cytotoxic makes it a compelling tool for in‑vitro vaccine adjuvant screening [1]. It can be used to benchmark novel adjuvant formulations that aim to drive CD8⁺ T‑cell responses without the pyrogenic or inflammatory liabilities sometimes associated with dual TLR7/8 agonists.

Immuno‑Oncology Research Avoiding TLR8‑Driven Myeloid Suppression

TLR8 activation on myeloid‑derived suppressor cells (MDSCs) and tumor‑associated macrophages can promote an immunosuppressive tumor microenvironment. TLR7 agonist 18, by selectively bypassing TLR8, enables researchers to study TLR7‑mediated anti‑tumor immunity (e.g., via plasmacytoid dendritic cell activation and type‑I IFN induction) without inadvertently fueling TLR8‑dependent suppressive pathways [1][2].

Chemical Biology and Probe Development Based on a Novel TLR7 Chemotype

The isoxazolo[5,4‑d]pyrimidine scaffold of 21a represents a patent‑distinct chemical space relative to the crowded imidazoquinoline patent landscape [1]. This scaffold novelty makes 21a an attractive starting point for medicinal chemistry campaigns aimed at developing next‑generation TLR7‑selective probes, PROTACs, or antibody‑drug conjugate (ADC) payloads where imidazoquinoline‑based IP is restrictive.

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